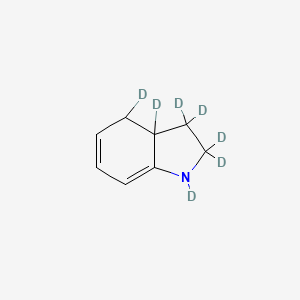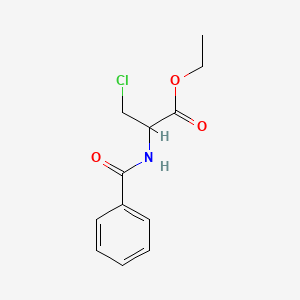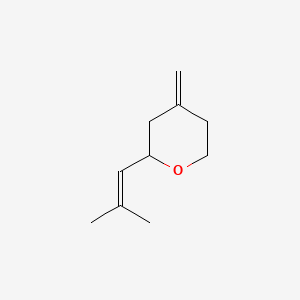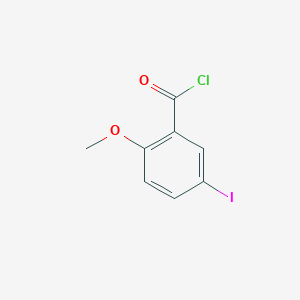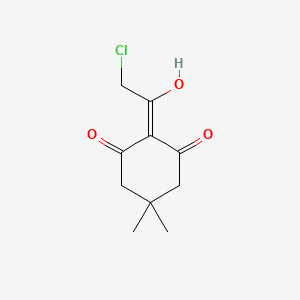
2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.
2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.
3-Methyl-2-cyclohexenone: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
99483-06-4 |
|---|---|
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3 |
InChI-Schlüssel |
OKDUSWQVYVZEDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


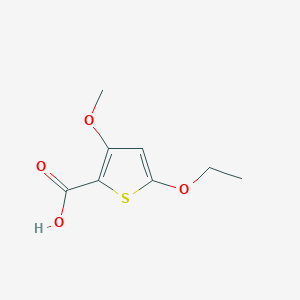
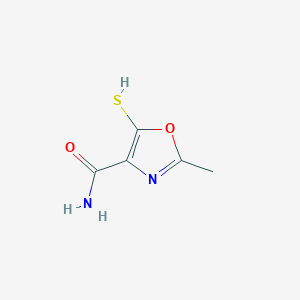
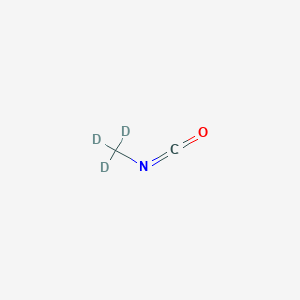
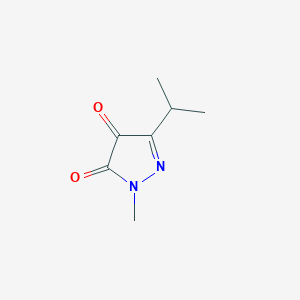
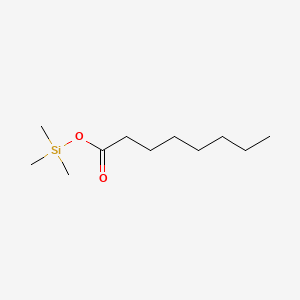
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
